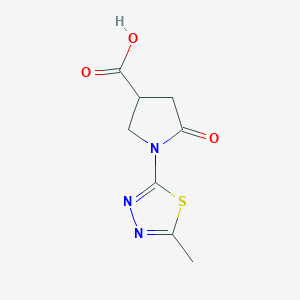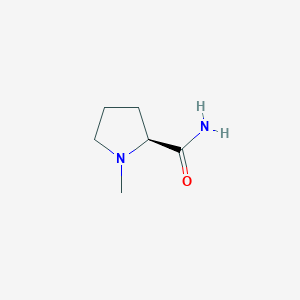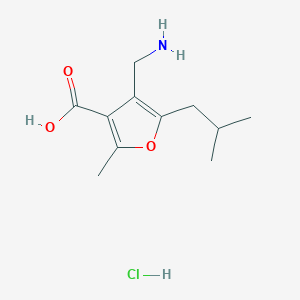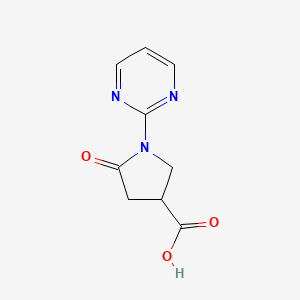
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It is known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized using various methods. For instance, they can be synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with suitable solvent, then cyclized with thiourea at reflux temperature in methanol . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo various chemical reactions. For instance, they can react with hydrazonoyl chloride derivatives to form targeted 1,3,4-thiadiazolyl derivatives .Aplicaciones Científicas De Investigación
Heterocyclic Scaffolds in Medicinal Chemistry
1,3,4-Thiadiazole derivatives, including compounds like 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid, serve as key heterocyclic scaffolds in medicinal chemistry due to their broad pharmacological potential. They are recognized for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This wide spectrum of biological activities is attributed to the thiadiazole core's ability to undergo chemical modifications, enhancing interactions with various enzymes and receptors. Such compounds are crucial in the development of new drug-like molecules, with a particular emphasis on their role as bioisostere for carboxylic, amide, and ester groups which are often involved in hydrogen bonding interactions crucial for pharmacological activity (Lelyukh, 2019).
Pharmacological Activities of Thiadiazole Derivatives
Thiadiazole derivatives have gained significant importance due to their extensive pharmacological activities. The toxophoric N2C2S moiety present in these compounds is believed to be a key factor behind their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. This highlights the versatility of thiadiazole-based compounds in drug discovery and design, offering a broad platform for the synthesis of biologically active molecules with potential therapeutic applications (Mishra et al., 2015).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids like 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid on biocatalysts, particularly in microbial fermentation processes, is a significant area of research. Understanding the inhibitory effects of carboxylic acids on microbes is crucial for optimizing the production of biorenewable chemicals. Studies focus on the mechanisms through which these acids affect microbial cell membranes and internal pH, influencing the robustness of production strains. Insights into overcoming these inhibitory effects are vital for advancing microbial production technologies for biorenewable chemicals (Jarboe et al., 2013).
Mecanismo De Acción
Target of Action
The compound “1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid” belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties . The primary targets of these compounds are often biomolecules such as proteins and DNA .
Mode of Action
1,3,4-thiadiazole derivatives are generally believed to interact strongly with their targets due to the presence of the =n-c-s- moiety and the strong aromaticity of the ring . These features are thought to contribute to their low toxicity and in vivo stability .
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, viral replication, and bacterial growth, among others .
Pharmacokinetics
The strong aromaticity of the 1,3,4-thiadiazole ring and the presence of the =n-c-s- moiety are thought to contribute to its low toxicity and in vivo stability, which could potentially influence its bioavailability .
Result of Action
Given its potential biological activities, it could potentially inhibit cell growth and proliferation, reduce inflammation, inhibit viral replication, and inhibit bacterial growth .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c1-4-9-10-8(15-4)11-3-5(7(13)14)2-6(11)12/h5H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAWSZPUJPAVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine](/img/structure/B3170495.png)


![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3170508.png)

![Ethyl 2-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3170526.png)
![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3170541.png)
